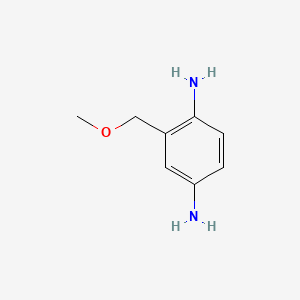

2-(Methoxymethyl)benzene-1,4-diamine

Cat. No. B1243227

Key on ui cas rn:

337906-36-2

M. Wt: 152.19 g/mol

InChI Key: AVKBLCWBDLLVRL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09216945B2

Procedure details

5 g (27.5 mmol) of 4-Nitro-2-methoxymethyl-aminobenzene and 0.250 g of palladium (10% on carbon) are placed in a 250 ml Parr bottle and 50 g of ethyl acetate is added. Hydrogenation is carried out using a Parr apparatus under 50-60 psig (64.7-74.7 psi or 446-515 kPa) of hydrogen pressure. In the course of the reaction the yellowish grey suspension turns to a darker grey suspension. The reaction is also carefully monitored for rapid hydrogen uptake and additional hydrogen is introduced to keep pressure above 50 psig (64.7 psi or 446 kPa). After 1 hour the suspension clears, leaving a yellow solution. The reaction is continued for 2.5 hours to ensure complete conversion. The catalyst is removed by filtration through glass microfiber filter paper. The filtrate is concentrated to ca. 25 ml, and 25 ml of toluene are added to precipitate the product. The product is collected on filter paper with suction and dried at 60° C. under vacuum. The product yield is 4.5 g.

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([CH2:11][O:12][CH3:13])[CH:5]=1)([O-])=O.[H][H]>[Pd].C(OCC)(=O)C>[CH3:13][O:12][CH2:11][C:6]1[CH:5]=[C:4]([NH2:1])[CH:9]=[CH:8][C:7]=1[NH2:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC(=C(C=C1)N)COC

|

Step Five

|

Name

|

|

|

Quantity

|

0.25 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Step Six

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In the course of the reaction the yellowish grey suspension

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is introduced

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

leaving a yellow solution

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The reaction is continued for 2.5 hours

|

|

Duration

|

2.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The catalyst is removed by filtration through glass microfiber

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter paper

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate is concentrated to ca. 25 ml, and 25 ml of toluene

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate the product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product is collected

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

on filter paper with suction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 60° C. under vacuum

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |